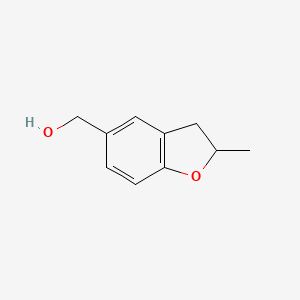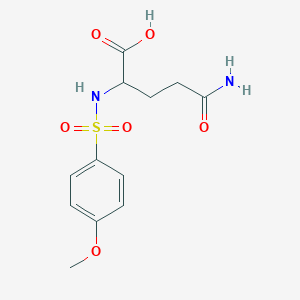
8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by various substitutions to introduce the benzyl and methyl groups at the appropriate positions. Unfortunately, specific synthetic routes for this compound are not available in the literature .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a purine ring system, which is a type of heterocyclic aromatic compound that is a core component of many important biological molecules. Attached to this purine ring are various substituents, including benzyl and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the literature . These properties would need to be determined experimentally.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione”:
Neuropharmacology
This compound, known for its potential nootropic effects, has been studied for its ability to enhance cognitive functions such as memory and learning. Research indicates that it may act as a hypermnesic agent, improving memory retention and recall . This makes it a candidate for treating cognitive impairments and neurodegenerative diseases like Alzheimer’s.
Psychopharmacology
In the field of psychopharmacology, this compound has been explored for its potential to modulate neurotransmitter systems. It may influence the dopaminergic and serotonergic pathways, which are crucial in mood regulation and the treatment of psychiatric disorders such as depression and anxiety .
Cancer Research
Given its structural similarity to other purine derivatives, this compound could be investigated for its anti-cancer properties. Purine analogs are known to interfere with DNA synthesis and repair, making them effective in cancer treatment. Research could explore its efficacy against various cancer cell lines .
Metabolic Disorders
This compound may also have applications in the study of metabolic disorders. Its potential effects on cellular energy metabolism and insulin signaling pathways could be valuable in researching treatments for diabetes and obesity .
Antimicrobial Activity
The compound’s unique structure might confer antimicrobial properties, making it a candidate for developing new antibiotics. Research could focus on its effectiveness against a range of bacterial and fungal pathogens .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new pharmaceuticals and chemical probes .
Toxicology
Understanding the toxicological profile of this compound is crucial for its potential therapeutic applications. Research in this area would focus on its safety, dosage limits, and potential side effects, ensuring that it can be used safely in clinical settings .
Safety and Hazards
Orientations Futures
Given the lack of information about this compound, future research could focus on synthesizing it and studying its properties and potential applications. This could include investigating its physical and chemical properties, its reactivity, its potential biological activity, and its safety profile .
Propriétés
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-17-10-8-9-13-19(17)15-29-20(16-26(2)14-18-11-6-5-7-12-18)25-22-21(29)23(30)28(4)24(31)27(22)3/h5-13H,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REURKUJKSJUHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

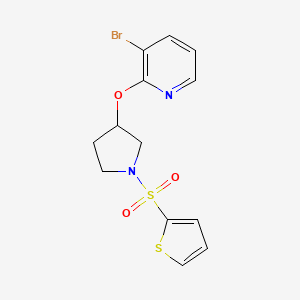
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835424.png)
![Tert-butyl n-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate](/img/structure/B2835427.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2835428.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2835429.png)
![N-(2-fluorophenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2835430.png)
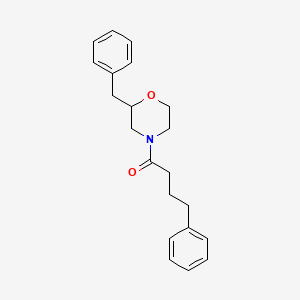
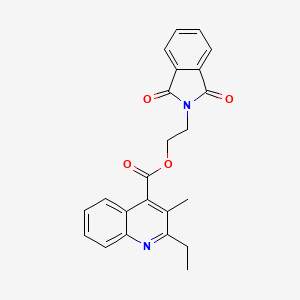
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2835435.png)
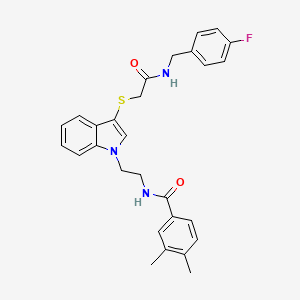
![tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride](/img/structure/B2835440.png)
